Cas no 863587-99-9 (6-(4-ethylpiperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione)

6-(4-Ethylpiperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a substituted pyrimidine derivative with potential applications in pharmaceutical and chemical research. Its structure features a 4-ethylpiperazine moiety at the 6-position and a methyl group at the 3-position of the pyrimidine-2,4-dione core, which may enhance solubility and bioavailability. This compound is of interest due to its potential as a building block for drug development, particularly in the synthesis of nucleoside analogs or enzyme inhibitors. The ethylpiperazine substituent could contribute to improved pharmacokinetic properties, making it a valuable intermediate for medicinal chemistry studies. Its well-defined molecular structure allows for precise modifications in targeted research applications.
6-(4-ethylpiperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione structure
863587-99-9 structure
Product Name:6-(4-ethylpiperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
CAS No:863587-99-9
MF:C11H18N4O2
MW:238.286221981049
CID:5729848
PubChem ID:7080822
Update Time:2025-08-04

6-(4-ethylpiperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione Chemical and Physical Properties

Names and Identifiers

    • 6-(4-ethylpiperazin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione
    • AKOS024596927
    • SR-01000008565-1
    • 6-(4-ethylpiperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
    • F0693-0788
    • 863587-99-9
    • SR-01000008565
    • Inchi: 1S/C11H18N4O2/c1-3-14-4-6-15(7-5-14)9-8-10(16)13(2)11(17)12-9/h8H,3-7H2,1-2H3,(H,12,17)
    • InChI Key: NTNPMOXWQJXAIC-UHFFFAOYSA-N
    • SMILES: O=C1N(C)C(C=C(N1)N1CCN(CC)CC1)=O

Computed Properties

  • Exact Mass: 238.14297583g/mol
  • Monoisotopic Mass: 238.14297583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 359
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 55.9Ų

6-(4-ethylpiperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione Pricemore >>

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Additional information on 6-(4-ethylpiperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

Introduction to 6-(4-ethylpiperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS No. 863587-99-9)

6-(4-ethylpiperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound, identified by the CAS number 863587-99-9, belongs to the pyrimidine class of molecules, which are well-documented for their role in various biological processes and therapeutic applications. The presence of an ethylpiperazine moiety in its structure suggests potential interactions with biological targets, making it a promising candidate for further investigation in drug discovery.

The molecular structure of 6-(4-ethylpiperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione consists of a pyrimidine core substituted with an ethylpiperazine group at the 6-position and a methyl group at the 3-position. The dione functionality at the 2 and 4 positions adds another layer of complexity, which may influence its reactivity and biological activity. This structural arrangement has implications for its potential role as an intermediate in synthesizing more complex pharmacophores or as a lead compound in medicinal chemistry.

In recent years, there has been growing interest in exploring the pharmacological potential of pyrimidine derivatives, particularly those incorporating piperazine rings. Piperazine derivatives are known for their ability to modulate various neurotransmitter systems, making them valuable in the development of drugs for neurological and psychiatric disorders. The specific substitution pattern in 6-(4-ethylpiperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione may confer unique properties that could be exploited for therapeutic purposes.

Recent studies have highlighted the importance of understanding the structural features that contribute to the biological activity of heterocyclic compounds. The ethylpiperazine group in this molecule is particularly noteworthy, as it is often associated with enhanced solubility and bioavailability. Additionally, the presence of multiple hydrogen bond donors and acceptors in its structure suggests potential interactions with biological targets such as enzymes and receptors. These features make 6-(4-ethylpiperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione a compelling candidate for further investigation.

The synthesis of 6-(4-ethylpiperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the ethylpiperazine moiety typically involves nucleophilic substitution or condensation reactions, while the dione functionality can be introduced through oxidation or cyclization processes. Advanced synthetic techniques such as catalytic hydrogenation and protecting group strategies may be employed to achieve the desired product with minimal side reactions.

From a computational chemistry perspective, molecular modeling studies can provide valuable insights into the binding affinity and interaction patterns of 6-(4-ethylpiperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione with potential biological targets. These studies can help identify key pharmacophoric elements and guide the design of analogs with improved potency and selectivity. Additionally, quantum mechanical calculations can provide detailed information about the electronic structure and reactivity of the molecule.

The pharmacological evaluation of 6-(4-ethylpiperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione has begun to reveal its potential therapeutic applications. Initial in vitro studies suggest that this compound may exhibit inhibitory activity against certain enzymes or receptors relevant to neurological disorders. The interaction between the ethylpiperazine group and target proteins appears to be critical for its biological effects. Further research is needed to fully elucidate its mechanism of action and assess its potential as a drug candidate.

In conclusion,6-(4-ethylpiperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS No. 863587-99-9) represents a fascinating compound with significant pharmaceutical potential. Its unique structural features and reported biological activities make it an attractive subject for further research in medicinal chemistry. As our understanding of heterocyclic chemistry continues to evolve,6-(4-et hyl piperazin -1 -y l) - 3 -m ethyl p yrimid ine - 2 , 4 ( 1 H , 3 H ) - di one may play a crucial role in the development of novel therapeutic agents targeting various diseases.

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